N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine
Brand Name: Vulcanchem
CAS No.: 889949-84-2
VCID: VC21300116
InChI: InChI=1S/C12H17NO/c1-3-9-13-10-11-5-7-12(8-6-11)14-4-2/h3,5-8,13H,1,4,9-10H2,2H3
SMILES: CCOC1=CC=C(C=C1)CNCC=C
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine

CAS No.: 889949-84-2

Cat. No.: VC21300116

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine - 889949-84-2

Specification

CAS No. 889949-84-2
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine
Standard InChI InChI=1S/C12H17NO/c1-3-9-13-10-11-5-7-12(8-6-11)14-4-2/h3,5-8,13H,1,4,9-10H2,2H3
Standard InChI Key QSPQYVFGEBMVQQ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)CNCC=C
Canonical SMILES CCOC1=CC=C(C=C1)CNCC=C

Introduction

Structural Characterization

Molecular Structure and Formula

N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine consists of three primary structural components: a 4-ethoxyphenyl group, a methylene bridge, and an allyl amine group. This compound shares significant structural similarity with (4-methoxyphenyl)methylamine (CAS: 86926-56-9), with the key difference being the substitution of a methoxy group with an ethoxy group at the para position of the benzene ring. Based on structural analysis, the molecular formula is predicted to be C₁₂H₁₇NO, representing an addition of one carbon and two hydrogen atoms compared to its methoxy analog.

Comparative Structural Analysis

The closest structurally related compound found in the literature is (4-methoxyphenyl)methylamine, which has a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.11482 g/mol . The structural similarities allow for reasonable predictions regarding the target compound's properties, while accounting for the influence of the additional ethyl carbon chain on its physical and chemical behavior.

Physical and Chemical Properties

Predicted Physical Properties

Based on its structural composition, N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine is expected to be a colorless to pale yellow liquid or low-melting solid at room temperature. The predicted molecular weight would be approximately 191.14 g/mol, reflecting the ethoxy substitution in place of the methoxy group found in its analog. The compound is likely to exhibit limited solubility in water due to its hydrophobic ethoxy group, while being readily soluble in common organic solvents such as ethanol, methanol, acetone, and ethyl acetate.

Predicted Spectroscopic Properties

Structural Analogs and Comparative Analysis

Methoxy Analog Comparison

The methoxy analog, (4-methoxyphenyl)methylamine, has been more extensively documented with a CAS number of 86926-56-9 . Its InChI key is RWUUVIFIVMIGJA-UHFFFAOYSA-N, with a SMILES notation of COC1=CC=C(C=C1)CNCC=C . For the ethoxy derivative, the structural difference would be reflected in the SMILES notation by replacing the methoxy "COC" fragment with an ethoxy "CCOC" group.

Related Compounds

Several related compounds exhibit structural similarities that provide context for understanding the properties of N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine:

  • N-[2-(4-ethoxyphenyl)ethyl]-2-methylpropan-1-amine (CID: 62802935), which contains a similar ethoxyphenyl group but differs in the amine component .

  • N-(4-methylbenzylidene)prop-2-en-1-amine (CAS: 80975-83-3), which shares the allylamine component but contains a methylbenzylidene group instead of an ethoxyphenyl group .

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